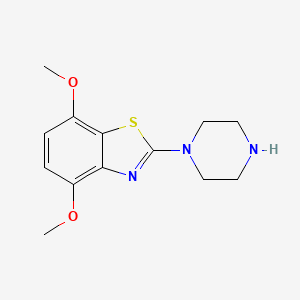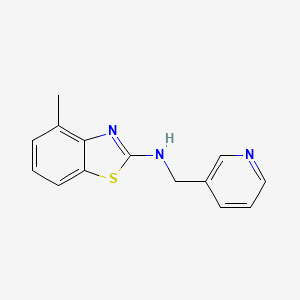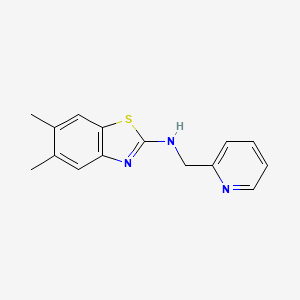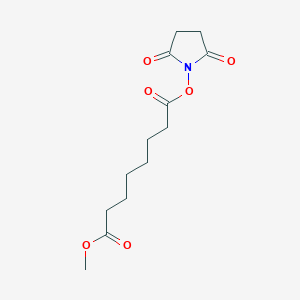![molecular formula C15H18N2O3 B1415806 Benzyl 4-carbamoylbicyclo[2.1.1]hexan-1-ylcarbamate CAS No. 2231675-47-9](/img/structure/B1415806.png)
Benzyl 4-carbamoylbicyclo[2.1.1]hexan-1-ylcarbamate
Overview
Description
“Benzyl 4-carbamoylbicyclo[2.1.1]hexan-1-ylcarbamate” is a chemical compound. It is a type of 1,2-disubstituted bicyclo[2.1.1]hexane .
Synthesis Analysis
The synthesis of new 1,2-disubstituted bicyclo[2.1.1]hexane modules, such as “Benzyl 4-carbamoylbicyclo[2.1.1]hexan-1-ylcarbamate”, is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This strategy can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis
The molecular formula of “Benzyl 4-carbamoylbicyclo[2.1.1]hexan-1-ylcarbamate” is C15H18N2O3. The molecular weight is 274.31 g/mol.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Benzyl 4-carbamoylbicyclo[2.1.1]hexan-1-ylcarbamate” include a [2 + 2] cycloaddition . This reaction is part of a modular approach towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules .Scientific Research Applications
Stereochemical Analysis and Crystallography
Research has shown the importance of stereochemical assignment in the development of pharmaceutical compounds, as exemplified by studies on substituted 2-aminobicyclohexane derivatives. Single crystal X-ray diffraction has been used to determine the stereochemistry of such compounds, providing insights into their molecular structure and potential interactions with biological targets (Christensen et al., 2011).
Synthesis and Antimitotic Activity
The synthesis of imidazo[4,5-c]pyridin-ylcarbamates has been explored for their antimitotic properties. These compounds have shown efficacy in inhibiting cell proliferation and causing mitotic arrest in cancer cell lines, highlighting their potential as anticancer agents (Temple, 1990).
Parallel Solution Phase Synthesis
Parallel solution phase synthesis techniques have been applied to generate a variety of carbamate derivatives efficiently. This approach facilitates the rapid synthesis of compounds for pharmacological screening, expanding the repertoire of chemicals for potential therapeutic use (Pirc et al., 2003).
Enzymatic Inhibition Studies
Novel carbamate derivatives have been synthesized and evaluated for their ability to inhibit specific enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Some derivatives have demonstrated selectivity towards BChE over AChE, indicating potential for therapeutic application in conditions where enzyme inhibition is beneficial (Magar et al., 2021).
Gold(I)-Catalyzed Reactions
Gold(I)-catalyzed reactions have been employed to achieve the intramolecular hydroamination of allenes, leading to the efficient synthesis of complex nitrogen-containing compounds. This methodology showcases the versatility of gold catalysis in organic synthesis, especially for constructing pharmacologically relevant structures (Zhang et al., 2007).
Safety and Hazards
Future Directions
properties
IUPAC Name |
benzyl N-(4-carbamoyl-1-bicyclo[2.1.1]hexanyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c16-12(18)14-6-7-15(9-14,10-14)17-13(19)20-8-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDMLQLNJUJLCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(C2)C(=O)N)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-carbamoylbicyclo[2.1.1]hexan-1-ylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B1415725.png)
![4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoic acid](/img/structure/B1415726.png)


![2-[2-(2-Chloro-7-methyl-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1415731.png)
![1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride](/img/structure/B1415735.png)


![6-Chloro-N'-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1415739.png)

![(E/Z)-3-chloro-N'-hydroxy-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carboximidamide](/img/structure/B1415745.png)
![N'-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N-methyl-N''-nitroguanidine](/img/structure/B1415746.png)